molecular formula C9H14O3 B15253057 Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B15253057
M. Wt: 170.21 g/mol
InChI Key: NRGOUFIWSCUJFG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a six-membered ring and a three-membered oxirane ring The presence of methyl groups at the 4 and 5 positions of the hexane ring adds to its distinctiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. One common method involves the treatment of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate with lithium diisopropylamide in an aprotic medium . This reaction leads to the formation of the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, which can then be further processed to obtain the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include substituted spiro compounds and isomerized derivatives, such as 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives .

Scientific Research Applications

Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and substitution reactions. The molecular targets and pathways involved in these reactions include the formation of new carbon-carbon and carbon-oxygen bonds, leading to the creation of structurally diverse compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-5-4-9(6(5)2)7(12-9)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

NRGOUFIWSCUJFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C)C(O2)C(=O)OC

Origin of Product

United States

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